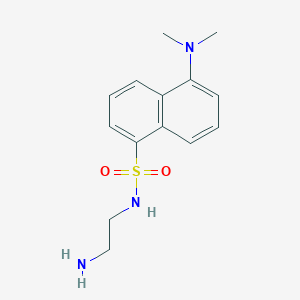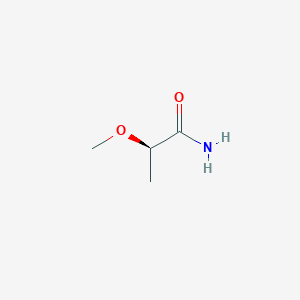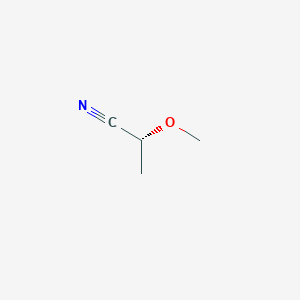
4,4'-Bis(trimethylacetoxy)benzophenone
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone and related compounds involves complex chemical processes. A study by Miyano et al. (1988) highlights the synthesis of a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, with emphasis on trimethylacetates and isobutyrates, showcasing their potential as inhibitors for human neutrophil elastase (Miyano et al., 1988). Another significant contribution to the synthesis domain is by Rusanov et al. (1996), focusing on the synthesis of 4,4′-bis(4-aminophenoxy)benzophenone starting from chloral and exploring its reactions with aromatic tetracarboxylic acid dianhydrides to obtain various polyimides (Rusanov et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been extensively studied. Ebata et al. (2007) provided insights into the electronic and crystal structures of benzochalcogenophenes, pi-extended heteroarenes, through UV-vis spectra, electrochemical measurements, and X-ray structural analyses, shedding light on their molecular configurations (Ebata et al., 2007).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, giving rise to diverse chemical properties. Podkościelny and Kultys (1997) explored the reaction of 4,4′-bis(mercaptomethyl)benzophenone with halogenalkane acids and diols to obtain new monomers, further used to synthesize novel linear polyesters and polyurethanes, highlighting the compound's versatility in forming polymeric materials (Podkościelny & Kultys, 1997).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in various fields. Banerjee et al. (2002) synthesized novel fluorinated polyimides from 4,4″-bis(aminophenoxy)-3,3″-trifluoromethyl terphenyl, showcasing low water absorption, low dielectric constants, and high thermal stability, indicative of the compound's potential in high-performance materials (Banerjee et al., 2002).
Chemical Properties Analysis
Luque-Ortega et al. (2010) explored benzophenone-derived bisphosphonium salts, including those related to this compound, for their leishmanicidal activities, targeting the mitochondrial respiratory complex II. This study highlights the compound's bioactivity and its potential application in developing new therapeutic agents (Luque-Ortega et al., 2010).
Scientific Research Applications
Optoelectronic Device Materials : Polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone show potential for use in high-performance materials for optoelectronic devices due to a combination of advantageous properties (Wang et al., 2016).
Thermal and Mechanical Properties : Phylated poly(naphthylimides) based on isomeric dianhydrides of 4,4'-bis[tetraphenyl-(4,5-dicarboxynaphth-1-yl)phenyl]benzophenone1 exhibit promising thermal and mechanical properties (Keshtov et al., 2001).
Hormonal Activity : Certain benzophenones, including 2,4,4′-trihydroxybenzophenone and 2,2′,4,4′-tetrahydroxybenzophenone, demonstrate estrogenic and anti-androgenic activities, comparable to bisphenol A or DDE (Kawamura et al., 2005).
Elastase Inhibitory Activity : Novel 1,2,3-triazole derivatives from 4,4'-dihydroxybenzophenone exhibit significant elastase inhibitory activity, with potential therapeutic applications (Dias et al., 2018).
Rheumatoid Arthritis and Emphysema Treatment : Certain (acyloxy)benzophenones are potential selective inhibitors of human neutrophil elastase, potentially benefiting rheumatoid arthritis and emphysema treatment (Miyano et al., 1988).
Leishmanicidal Drugs : New benzophenone-derived bisphosphonium salts show promise as leishmanicidal leads by targeting mitochondria and inhibiting respiratory complex II (Luque-Ortega et al., 2010).
Synthesis of Polyurethanes : Aliphatic-aromatic diols with ether and sulfur linkages derived from benzophenone can be used in the synthesis of thermoplastic nonsegmented polyurethanes (Olszewska et al., 2007).
Synthesis of Polyimides : 4,4′-bis(4-aminophenoxy)benzophenone and its polyimides show promise for synthesizing crystalline compounds (Rusanov et al., 1996).
Supramolecular Frameworks : Benzophenone exhibits variable conformations in resorcinarene-based supramolecular frameworks, leading to diverse structures and functionalities (Ma & Coppens, 2004).
Biphenyl and Benzophenone Biosynthesis : Biphenyl synthase (BIS) and benzophenone synthase (BPS) are crucial in the biosynthesis of biphenyls and benzophenones in plants (Beerhues & Liu, 2009).
properties
IUPAC Name |
[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGBVWDYRYTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408474 | |
| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112004-83-8 | |
| Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














